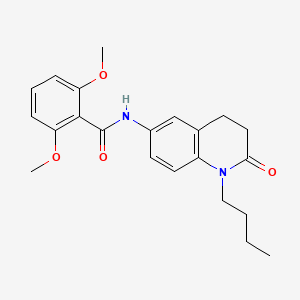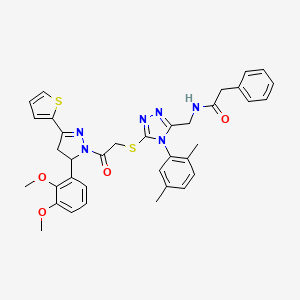![molecular formula C10H12N2O B2743268 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1493855-76-7](/img/structure/B2743268.png)
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolopyridine core . The molecular formula of “3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is C7H6N2 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Applications De Recherche Scientifique
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h stands out, exhibiting potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .
Neuroimaging Tracer for Tau Pathology
Tau protein aggregation in neurofibrillary tangles (NFTs) is a hallmark of neurodegenerative diseases, including Alzheimer’s disease. Researchers have developed a novel PET tracer, 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline-5-amine (6-[18F]-MK-6240), to detect NFTs in vivo. This tracer specifically binds to NFTs, providing a unique opportunity for drug development targeting tau pathology .
Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridine Derivatives
Within the period from 2017 to 2021, researchers have explored various synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are categorized based on how they assemble the pyrazolopyridine system. Understanding the advantages and drawbacks of these approaches is crucial for designing novel compounds with diverse applications .
Structure-Based Design of FGFR Inhibitors
To discover concise chemotypes of FGFR inhibitors, scientists have focused on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder. Utilizing structure-based design strategies, they have developed potent FGFR inhibitors based on this scaffold. These efforts contribute to the ongoing search for effective cancer therapeutics .
Mécanisme D'action
Target of Action
The primary targets of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one acts as an inhibitor of FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
3-propyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-7-6-12-9-8(7)4-5-11-10(9)13/h4-6,12H,2-3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMNXPXKCONIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

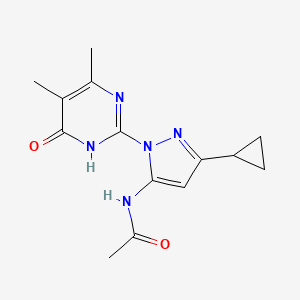
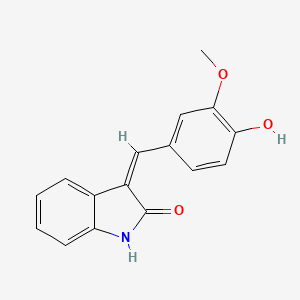

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)
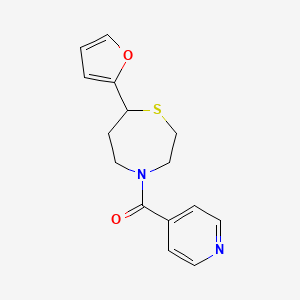
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)
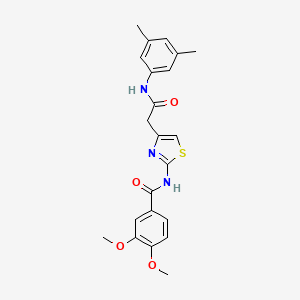
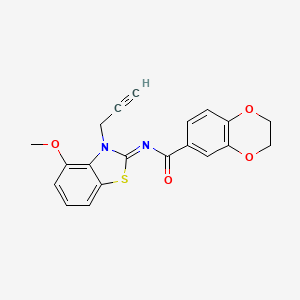
![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)
